1-(2,3,6-trihydroxyphenyl)ethanone

Description

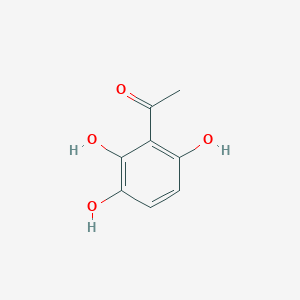

1-(2,3,6-Trihydroxyphenyl)ethanone is a polyhydroxy acetophenone derivative characterized by a phenyl ring substituted with hydroxyl groups at the 2-, 3-, and 6-positions and an acetyl group (-COCH₃) at the 1-position. Trihydroxy acetophenones are notable for their roles in metabolic regulation, antimicrobial activity, and applications in fragrance chemistry .

Properties

IUPAC Name |

1-(2,3,6-trihydroxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c1-4(9)7-5(10)2-3-6(11)8(7)12/h2-3,10-12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZICVNAMXTVGDHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60462221 | |

| Record name | Ethanone, 1-(2,3,6-trihydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60462221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85918-30-5 | |

| Record name | Ethanone, 1-(2,3,6-trihydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60462221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2,3,6-trihydroxyphenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction, where phloroglucinol reacts with acetic anhydride in the presence of a catalyst such as aluminum chloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include additional steps such as solvent extraction, distillation, and chromatography to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions

1-(2,3,6-trihydroxyphenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

Substitution: Acidic or basic catalysts are typically employed to facilitate substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols.

Substitution: Esters and ethers.

Scientific Research Applications

1-(2,3,6-trihydroxyphenyl)ethanone has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential antioxidant properties and its ability to modulate biological pathways.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-(2,3,6-trihydroxyphenyl)ethanone involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular processes. The compound may modulate enzyme activity, gene expression, and signal transduction pathways, contributing to its biological effects .

Comparison with Similar Compounds

1-(2,4,6-Trihydroxyphenyl)ethanone (Phloracetophenone)

- Molecular Formula : C₈H₈O₄

- Hydroxyl Positions : 2, 4, 6

- Key Properties :

- Thermal Stability : Higher symmetry of hydroxyl groups (2,4,6) likely improves crystallinity compared to asymmetric isomers.

1-(3,4,5-Trihydroxyphenyl)ethanone

- Molecular Formula: C₈H₈O₅ (reported in ; possible typographical error, as trihydroxyacetophenone should be C₈H₈O₄).

- Hydroxyl Positions : 3, 4, 5

- Key Properties: The meta-hydroxylation pattern may reduce solubility in nonpolar solvents compared to 2,4,6-trihydroxy derivatives.

1-(2,3,6-Trihydroxyphenyl)ethanone (Target Compound)

- Molecular Formula : Likely C₈H₈O₄ (inferred from structural analogs).

- Hydroxyl Positions : 2, 3, 6

- Hypothesized Properties: Asymmetric hydroxylation may result in lower melting points and altered hydrogen-bonding networks compared to 2,4,6-trihydroxy isomers.

Tetrahydroxyacetophenones

1-(2,3,4,6-Tetrahydroxyphenyl)ethanone

- Molecular Formula : C₈H₈O₅

- CAS : 63635-39-2 .

- Higher molecular weight (184.14 g/mol) compared to trihydroxy analogs.

Substituted Derivatives

2-(4-Methoxyphenyl)-1-(2,4,6-Trihydroxyphenyl)ethanone

1-(3-Acetyl-2,4,6-Trihydroxyphenyl)ethanone

- Molecular Formula : C₁₀H₁₀O₅

Data Table: Comparative Analysis of Selected Compounds

Discussion of Key Findings

Hydroxyl Group Positions : Symmetric hydroxylation (e.g., 2,4,6-trihydroxy) enhances crystallinity and bioactivity in metabolic pathways, while asymmetric patterns (e.g., 2,3,6) may confer unique solubility or reactivity profiles .

Substituent Effects : Methoxy or acetyl groups alter lipophilicity and electronic properties, expanding applications in drug design or materials science .

Biological Relevance: Phloracetophenone (2,4,6-trihydroxy) is the most studied for metabolic regulation, suggesting that hydroxyl positioning is critical for enzyme interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.